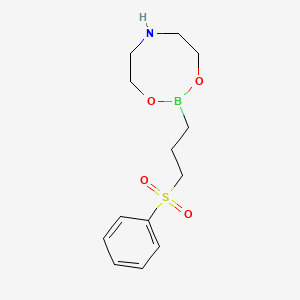
3-(Phenylsulfonyl)propylboronic acid diethanolamine ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylsulfonyl)propylboronic acid diethanolamine ester is a chemical compound with the molecular formula C13H22BNO5S and a molecular weight of 315.19348 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 3-(Phenylsulfonyl)propylboronic acid diethanolamine ester typically involves the reaction of 3-(Phenylsulfonyl)propylboronic acid with diethanolamine. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
3-(Phenylsulfonyl)propylboronic acid diethanolamine ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Phenylsulfonyl)propylboronic acid diethanolamine ester has several scientific research applications:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(Phenylsulfonyl)propylboronic acid diethanolamine ester involves its ability to form stable complexes with various substrates. The boronic acid moiety can interact with diols and other nucleophiles, facilitating reactions such as Suzuki-Miyaura coupling. The sulfonyl group can participate in various redox reactions, contributing to the compound’s versatility in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
3-(Phenylsulfonyl)propylboronic acid diethanolamine ester can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Lacks the sulfonyl group, making it less versatile in redox reactions.
3-(Phenylsulfonyl)propylboronic acid: Similar structure but without the diethanolamine ester, which may affect its solubility and reactivity.
Diethanolamine boronic esters: These compounds have different substituents on the boronic acid moiety, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of boronic acid and sulfonyl functionalities, providing a versatile tool for various chemical reactions and applications.
Eigenschaften
IUPAC Name |
2-[3-(benzenesulfonyl)propyl]-1,3,6,2-dioxazaborocane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4S/c16-20(17,13-5-2-1-3-6-13)12-4-7-14-18-10-8-15-9-11-19-14/h1-3,5-6,15H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGMISKQPXUOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)CCCS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














